An In-depth Technical Guide to 7-Fluoroquinolin-3-ol: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 7-Fluoroquinolin-3-ol: A Versatile Scaffold in Medicinal Chemistry
Introduction
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics. The strategic introduction of fluorine atoms into organic molecules is a widely employed tactic in modern drug design to modulate physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 7-Fluoroquinolin-3-ol, a fluorinated quinolinol with significant potential as a building block and pharmacophore in the development of novel therapeutics. While this compound itself is not extensively characterized in peer-reviewed literature, this guide will synthesize available data with established principles of quinoline chemistry to provide a robust resource for researchers, scientists, and drug development professionals. We will delve into its identity, physicochemical properties, plausible synthetic routes, expected analytical characteristics, and its potential applications in drug discovery, grounded in the broader context of fluoroquinolone research.
Compound Identification and Physicochemical Properties
7-Fluoroquinolin-3-ol is the most commonly accepted nomenclature for the compound with the CAS number 1026622-90-1.[1][2] It is important to note that this compound can exist in tautomeric forms, including the keto form, 7-fluoroquinolin-3(4H)-one. The properties listed below are based on available data from chemical suppliers and computational predictions. Experimental values for properties such as melting and boiling points are not widely published and should be determined empirically.
Table 1: Physicochemical Properties of 7-Fluoroquinolin-3-ol
| Property | Value | Source(s) |
| CAS Number | 1026622-90-1 | [1][3] |
| Molecular Formula | C₉H₆FNO | [1] |
| Molecular Weight | 163.15 g/mol | [3] |
| Appearance | White solid (Predicted) | [3] |
| Exact Mass | 163.04334 Da | [3] |
| InChI Key | UUQVWOZRDYGRGJ-UHFFFAOYSA-N | [3] |
| Canonical SMILES | OC1=CC2=CC=C(F)C=C2N=C1 | [3] |
| IUPAC Name | 7-fluoroquinolin-3-ol | |
| Storage Temperature | 2-8°C, stored under nitrogen | [3] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely commence from a suitably substituted aniline, in this case, 3-fluoroaniline. This approach involves the condensation of the aniline with a malonic acid derivative, followed by a thermal cyclization to form the quinoline core. A final hydrolysis step would yield the desired product.
Caption: A plausible synthetic route to 7-Fluoroquinolin-3-ol.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate
-
In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 100-110°C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting intermediate is typically used in the next step without further purification.
Step 2: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate
-
To the crude product from Step 1, add a high-boiling point solvent such as Dowtherm A.[4]
-
Heat the mixture to 240-250°C for 30-60 minutes to induce cyclization.[4]
-
Cool the reaction mixture, which should cause the product to precipitate.
-
Filter the solid and wash with a suitable solvent (e.g., ethanol or ether) to remove the high-boiling solvent.
Step 3: Synthesis of 7-Fluoroquinolin-3-ol
-
Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).[4]
-
Heat the mixture to reflux until the solid completely dissolves, indicating saponification of the ester.
-
Cool the solution and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid intermediate.
-
Further heating of this intermediate in a high-boiling solvent can effect decarboxylation to yield the final product, 7-fluoroquinolin-3-ol. Alternatively, some quinoline syntheses can be tailored to yield the 3-unsubstituted product directly.
Spectroscopic Characterization (Predicted)
The structural confirmation of 7-Fluoroquinolin-3-ol would rely on a combination of spectroscopic methods. Below are the predicted key features based on the analysis of similar structures.[5][6][7][8][9][10][11][12][13][14][15]
¹H NMR Spectroscopy:
-
Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom at the 7-position will cause splitting of the signals for the protons on the carbocyclic ring (H5, H6, and H8). The protons on the pyridine ring (H2 and H4) will also be present in this region.
-
Hydroxyl Proton: A broad singlet for the -OH proton is expected, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Nine distinct signals are expected for the carbon atoms of the quinoline ring. The carbon bearing the fluorine atom (C7) will appear as a doublet due to C-F coupling. Its chemical shift will be significantly influenced by the high electronegativity of fluorine.[7]
-
Carbonyl-like Carbon: The C3 carbon, bearing the hydroxyl group, will be shifted downfield.
-
The chemical shifts will generally fall within the range of δ 100-160 ppm.[7]
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3550 cm⁻¹ corresponding to the hydroxyl group, indicative of hydrogen bonding.[6][16]
-
C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations will appear in the 1475-1630 cm⁻¹ region.[6]
-
C-F Stretch: A strong absorption band for the C-F bond is expected in the fingerprint region, typically between 1000-1400 cm⁻¹.[6]
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 163.04.[3] High-resolution mass spectrometry would confirm the elemental composition.[10][12][14][15]
-
Fragmentation Pattern: The fragmentation pattern would likely involve losses of small neutral molecules such as CO and HCN, which are characteristic of quinoline and phenol-containing structures.
Applications in Drug Discovery and Development
The 7-fluoroquinolin-3-ol scaffold is of significant interest to medicinal chemists due to the established biological activities of the broader fluoroquinolone class.[17][18][19][20] These compounds are known to exert a range of biological effects, primarily through the inhibition of critical cellular enzymes.[17]
Potential as an Antibacterial Agent
Fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[17] The core quinolone structure is crucial for this activity. While many clinically used fluoroquinolones possess a carboxylic acid at the 3-position, the 3-hydroxy moiety of 7-fluoroquinolin-3-ol could serve as a handle for further chemical modification to introduce isosteres of the carboxylic acid or other functional groups to modulate antibacterial activity and spectrum.[21]
Anticancer Potential
Recent research has highlighted the potential of fluoroquinolone derivatives as anticancer agents.[17][18] Their mechanism of action in cancer cells is often attributed to the inhibition of human topoisomerase II, leading to apoptosis. The planar quinoline ring system can intercalate into DNA, and various substituents can be modified to enhance this activity and improve selectivity for cancer cells. 7-Fluoroquinolin-3-ol represents a valuable starting point for the synthesis of novel anticancer compounds.
Role as a Scaffold in Targeted Therapies
The 7-fluoroquinoline core has been successfully utilized in the development of targeted therapies beyond antimicrobial and anticancer applications. For instance, a derivative, 3-((4-(4-chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile, was identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[22] This discovery underscores the versatility of the 7-fluoroquinoline scaffold for generating molecules that can interact with a variety of biological targets, including G-protein coupled receptors, for the potential treatment of psychiatric disorders.[22]
Illustrative Experimental Workflow: Kinase Inhibition Assay
To evaluate the potential of a new derivative of 7-fluoroquinolin-3-ol as a kinase inhibitor, a common screening assay would be employed.
Caption: A generalized workflow for screening compounds in a kinase inhibition assay.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 7-fluoroquinolin-3-ol. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following recommendations are based on data for structurally related quinolinols and fluoroquinolones.[23][24][25][26][27]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[26]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[23][27] Avoid contact with skin and eyes.[27] Wash hands thoroughly after handling.[26]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[25] The compound may be light-sensitive, so storage in an amber vial is recommended.[23] It is advised to store under an inert atmosphere (e.g., nitrogen).[3]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[24]
-
Skin Contact: Wash off immediately with soap and plenty of water.[24]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[25]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[24]
-
Conclusion
7-Fluoroquinolin-3-ol is a valuable heterocyclic compound that holds considerable promise for applications in drug discovery and development. Its fluorinated quinoline core is a privileged scaffold found in a variety of biologically active molecules, from potent antibiotics to targeted therapeutics for cancer and neurological disorders. While comprehensive experimental data for this specific molecule is limited, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. As the demand for novel therapeutic agents continues to grow, versatile building blocks like 7-fluoroquinolin-3-ol will undoubtedly play a crucial role in the design and synthesis of the next generation of medicines.
References
- Revanol. (n.d.). Safety Data Sheet.
-
Suaifan, G. A. R., Mohammed, A. A. M., & Alkhawaja, B. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658. [Link]
-
Chemicalbridge. (n.d.). 7-Fluoroquinolin-3-ol. Retrieved from [Link]
-
Tímári, I., Gacsályi, I., Kertész, S., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(6), 2470–2484. [Link]
-
Suaifan, G. A. R., Mohammed, A. A. M., & Alkhawaja, B. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658. [Link]
-
Li, X., Zhao, Y., Wang, Y., et al. (2011). Design, synthesis and in vitro antibacterial activity of 7-(4-alkoxyimino-3-aminomethylpiperidin-1-yl)fluoroquinolone derivatives. European Journal of Medicinal Chemistry, 46(6), 2469-2477. [Link]
-
Suaifan, G. A. R., Mohammed, A. A. M., & Alkhawaja, B. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. ResearchGate. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Asian Journal of Chemical Sciences, 1-20. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Tarbiat Sari, M., & Ghorbanpour, A. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Lead Sciences. (n.d.). 7-Fluoroquinolin-3-ol. Retrieved from [Link]
-
Alchimica. (n.d.). 7-Fluoroquinolin-3-ol (1 x 100 mg). Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activity and synthetic methodologies for the preparation fluoroquinoles, a class of potent antibacterial agents. Retrieved from [Link]
-
Mohler, D. L. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 126. [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Tabb, D. L., Friedman, D. B., & Ham, A. J. L. (2006). An insight into high-resolution mass-spectrometry data. Proteomics, 6(22), 5986-5996. [Link]
-
Palacký University Olomouc. (n.d.). Infrared spectroscopy. Retrieved from [Link]
-
Konovalova, S., Dzyubenko, S., & Zlenko, E. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals, 16(3), 464. [Link]
-
del Rio, D., Rodriguez-Mateos, A., Spencer, J. P., Tognolini, M., Borges, G., & Crozier, A. (2013). Dietary (poly)phenolics in human health: structures, bioavailability, and evidence of protective effects against chronic diseases. Antioxidants & redox signaling, 18(14), 1818–1892. [Link]
-
Baggerly, K. A., Morris, J. S., & Coombes, K. R. (2004). Understanding the characteristics of mass spectrometry data through the use of simulation. Proteomics, 4(11), 3429–3442. [Link]
-
The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
-
Atanasov, A. G., Waltenberger, B., Pferschy-Wenzig, E. M., Linder, T., Wawrosch, C., Uhrin, P., ... & Stuppner, H. (2015). Discovery and resupply of pharmacologically active plant-derived natural products: A review. Biotechnology advances, 33(8), 1582-1614. [Link]
-
Sharma, S., & Kumar, A. (2014). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics, 14(10), 1155–1164. [Link]
-
Humphrey, J. J., & Kouvonen, P. (2019). Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides. Methods in molecular biology (Clifton, N.J.), 1871, 141–155. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]
Sources
- 1. 7-Fluoroquinolin-3-ol - Lead Sciences [lead-sciences.com]
- 2. 7-Fluoroquinolin-3-ol (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 3. 7-Fluoroquinolin-3-ol,1026622-90-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. chemconnections.org [chemconnections.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.vscht.cz [web.vscht.cz]
- 12. Understanding the characteristics of mass spectrometry data through the use of simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. mdpi.com [mdpi.com]
- 18. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and in vitro antibacterial activity of 7-(4-alkoxyimino-3-aminomethylpiperidin-1-yl)fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mmbio.byu.edu [mmbio.byu.edu]
- 24. fishersci.com [fishersci.com]
- 25. tradeportal.customs.gov.jo [tradeportal.customs.gov.jo]
- 26. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 27. file.medchemexpress.com [file.medchemexpress.com]

